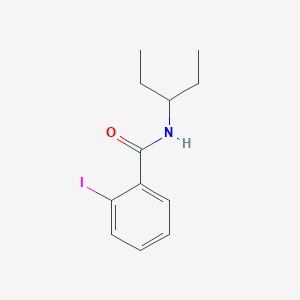

N-(1-ethylpropyl)-2-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

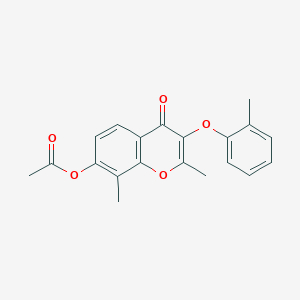

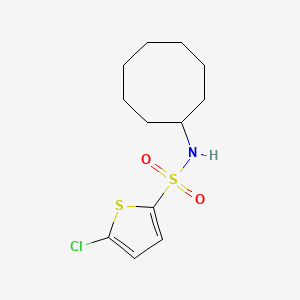

N-(1-ethylpropyl)-2-iodobenzamide, also known as [123I]IBZM, is a radiopharmaceutical agent used for imaging dopamine D2 receptors in the brain. It is a benzamide derivative that binds to the D2 receptor with high affinity and specificity.

Scientific Research Applications

[123I]IBZM is used in nuclear medicine imaging to study the dopamine D2 receptor in the brain. It has been used to investigate the role of dopamine in various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and drug addiction. It has also been used to study the effects of drugs on the dopamine system, such as antipsychotics and stimulants.

Mechanism of Action

[123I]IBZM binds to the dopamine D2 receptor with high affinity and specificity. The binding of [123I]IBZM to the receptor can be displaced by dopamine or dopamine agonists, indicating that it binds to the same site as endogenous dopamine. The binding of [123I]IBZM to the receptor can be quantified using single-photon emission computed tomography (SPECT) imaging.

Biochemical and Physiological Effects:

[123I]IBZM does not have any direct biochemical or physiological effects on the body. It is a radiopharmaceutical agent used for imaging purposes only.

Advantages and Limitations for Lab Experiments

The advantages of using [123I]IBZM in lab experiments include its high affinity and specificity for the dopamine D2 receptor, its ability to be quantified using SPECT imaging, and its relatively low toxicity. The limitations of using [123I]IBZM include its short half-life (13.2 hours), which limits the time window for imaging, and its dependence on the availability of a cyclotron for the production of iodine-123.

Future Directions

For [123I]IBZM include the development of new radiopharmaceutical agents with higher affinity and specificity for the dopamine D2 receptor, the investigation of the role of dopamine in other neurological and psychiatric disorders, and the development of new imaging techniques that can provide more detailed information about the dopamine system in the brain.

Synthesis Methods

The synthesis of [123I]IBZM involves the radioiodination of the precursor molecule, 2-iodo-N-(1-ethylpropyl)benzamide, using iodine-123 as the radioactive iodine source. The reaction is carried out in the presence of a reducing agent, such as sodium metabisulfite, and a catalyst, such as chloramine-T. The product is then purified using high-performance liquid chromatography (HPLC) to obtain [123I]IBZM with high radiochemical purity.

properties

IUPAC Name |

2-iodo-N-pentan-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c1-3-9(4-2)14-12(15)10-7-5-6-8-11(10)13/h5-9H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGWTMHYZAPJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC=CC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)

![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)

![N-(2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5859089.png)

![6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)

![methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5859123.png)